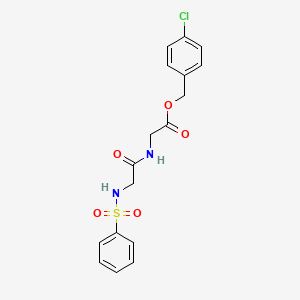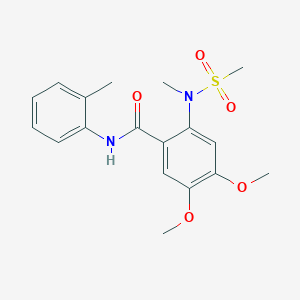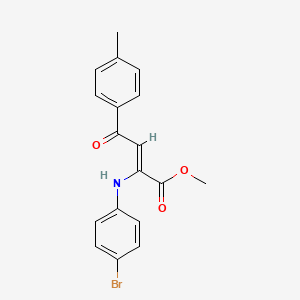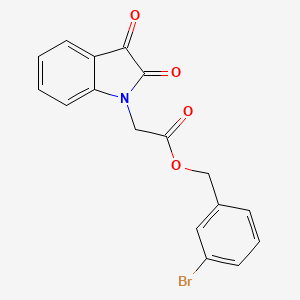
4-chlorobenzyl N-(phenylsulfonyl)glycylglycinate
Vue d'ensemble
Description
4-chlorobenzyl N-(phenylsulfonyl)glycylglycinate is a useful research compound. Its molecular formula is C17H17ClN2O5S and its molecular weight is 396.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.0546705 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Substrate Interaction Studies
Studies have explored the interaction between enzymes and substrates, focusing on the hydrolysis of related compounds by enzymes like papain. The research demonstrates how variations in Michaelis constants (Km) for substrates can be rationalized through correlations involving hydrophobic constants, molar refractivity, and Hammett constants. This research aids in understanding enzyme-substrate binding dynamics, offering insights into enzyme specificity and mechanism (Carotti et al., 1984).
Synthetic Chemistry Applications
Research has also highlighted the synthesis of novel compounds through reactions involving dipeptides and related chemicals. For instance, the reaction of methyl glycylglycinate with fullerenes to form C60-derivatized dipeptides showcases innovative synthetic pathways. These findings contribute to the development of new materials and chemical entities with potential applications in various fields (Wang et al., 1995).
Molecular Inclusion Studies
Investigations into the enantioselective inclusion of sulfoxides by dipeptides reveal how molecular structures influence stereochemical recognition and binding. This research has implications for chiral separation technologies and the design of molecules with specific stereochemical preferences (Akazome et al., 2000).
Antimicrobial and Antitumor Agent Synthesis
Studies on the synthesis of novel diphenylsulfones containing various moieties have explored their potential as antimicrobial and antitumor agents. This research highlights the versatility of sulfone compounds in medicinal chemistry and their potential applications in developing new therapeutic agents (Ghorab et al., 2008).
Antiviral Potential
Research on the synthesis of dibenzo[a,j]xanthenes using polymer-supported catalysts has uncovered their significant antiviral activity. This demonstrates the potential of these compounds in the development of new antiviral medications (Naidu et al., 2012).
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 2-[[2-(benzenesulfonamido)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-14-8-6-13(7-9-14)12-25-17(22)11-19-16(21)10-20-26(23,24)15-4-2-1-3-5-15/h1-9,20H,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCDBDIGLOEGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE](/img/structure/B4601125.png)
![3-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4601134.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4601140.png)
![4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B4601142.png)
![N-(4-{[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4601153.png)

![ethyl 2-[(2-cyano-3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4601163.png)
![(5E)-1-(4-ethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4601173.png)
![1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4601185.png)
![N-[(15-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4601203.png)


![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4601213.png)

